N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Overview
Description
N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is an organic compound with the molecular formula C12H15N3O2 This compound is characterized by the presence of a quinoxaline ring system, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the reaction of ethylamine with a suitable quinoxaline derivative. One common method involves the condensation of ethylamine with 2-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoxaline derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism by which N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline
- N-methyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid
Uniqueness
N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-ethyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-13-11(16)7-10-12(17)15-9-6-4-3-5-8(9)14-10/h3-6,10,14H,2,7H2,1H3,(H,13,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIOWRXKAZJJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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